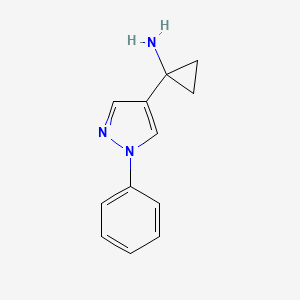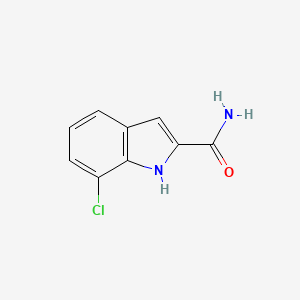
1,7-Dichloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dicloronftaleno: es un compuesto orgánico con la fórmula molecular C₁₀H₆Cl₂ . Es un derivado del naftaleno, donde dos átomos de cloro se sustituyen en las posiciones 1 y 7 del anillo de naftaleno. Este compuesto es conocido por sus propiedades químicas distintivas y se utiliza en diversas aplicaciones industriales y de investigación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1,7-dicloronftaleno se puede sintetizar mediante la cloración del naftaleno. El proceso implica la reacción del naftaleno con gas cloro en presencia de un catalizador como el cloruro férrico (FeCl₃). La reacción se lleva a cabo típicamente a temperaturas elevadas para asegurar la sustitución de los átomos de cloro en las posiciones deseadas .
Métodos de producción industrial: En entornos industriales, la producción de 1,7-dicloronftaleno sigue un proceso de cloración similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego mediante técnicas de destilación o recristalización para obtener el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,7-dicloronftaleno experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de cloro se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto se puede oxidar para formar naftoquinonas u otros derivados oxidados.
Reacciones de reducción: La reducción del 1,7-dicloronftaleno puede conducir a la formación de derivados de naftaleno parcialmente o totalmente desclorados.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Se utilizan comúnmente reactivos como hidróxido de sodio (NaOH) o hidróxido de potasio (KOH) en solventes polares.
Oxidación: Se emplean agentes oxidantes como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Principales productos formados:
Productos de sustitución: Varios naftalenos sustituidos dependiendo del nucleófilo utilizado.
Productos de oxidación: Naftoquinonas y otros derivados oxidados.
Productos de reducción: Derivados de naftaleno desclorados.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del 1,7-dicloronftaleno involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede sufrir transformaciones metabólicas, lo que lleva a la formación de intermediarios reactivos que interactúan con componentes celulares. Estas interacciones pueden resultar en varios efectos biológicos, incluida la inhibición enzimática, la interrupción de los procesos celulares y la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares:
- 1,6-Dicloronftaleno
- 1,8-Dicloronftaleno
- 1,4-Dicloronftaleno
- 2,3-Dicloronftaleno
- 2,6-Dicloronftaleno
Comparación: El 1,7-dicloronftaleno es único debido a las posiciones específicas de los átomos de cloro en el anillo de naftaleno. Esta diferencia posicional puede influir significativamente en su reactividad química y propiedades físicas en comparación con otros isómeros de dicloronftaleno. Por ejemplo, el isómero 1,7 puede exhibir diferentes patrones de sustitución y reactividad en comparación con los isómeros 1,6 o 1,8 .
Propiedades
Número CAS |
2050-73-9 |
|---|---|
Fórmula molecular |
C10H6Cl2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
1,7-dichloronaphthalene |
InChI |
InChI=1S/C10H6Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clave InChI |
VQBIYCQGHAHVPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



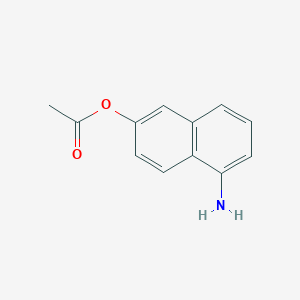
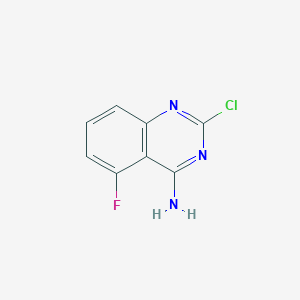

![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
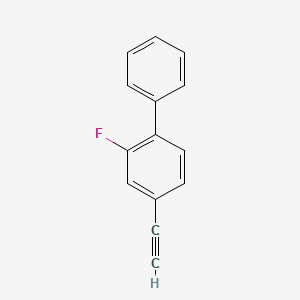
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
